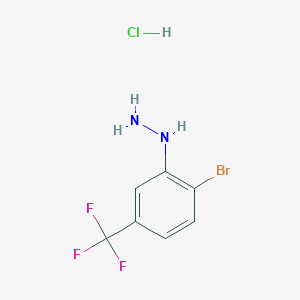

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

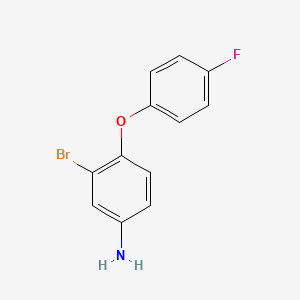

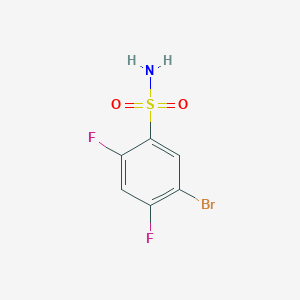

The compound "2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride" is a chemical that is not directly mentioned in the provided papers. However, related compounds and reactions involving bromine and arylhydrazines are discussed, which can provide insights into the chemistry of similar compounds. Arylhydrazines are a class of organic compounds that contain a phenyl group attached to a hydrazine moiety, and they are known to participate in various chemical reactions, often leading to the formation of heterocyclic compounds .

Synthesis Analysis

The synthesis of related arylhydrazine compounds typically involves multiple steps, including nitration, reduction, and diazotization reactions . For instance, 5-bromo-2-methyl phenylhydrazine hydrochloride is synthesized from p-toluidines through a series of reactions, yielding an overall yield of 30% . Similarly, brominated compounds are used as precursors in the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazolones, indicating that bromine plays a crucial role in the cyclization and substitution reactions .

Molecular Structure Analysis

The molecular structure of related bromo hydrazine derivatives has been investigated using various techniques, including crystallography and Density Functional Theory (DFT) calculations . These studies reveal the geometry, frontier molecular orbitals, and intermolecular interactions within the crystal structure, which are crucial for understanding the reactivity and properties of these compounds .

Chemical Reactions Analysis

Bromo arylhydrazines are versatile intermediates in organic synthesis. They can undergo palladium-catalyzed cyclization reactions to form indazoles and hydroisoindoline diones . Additionally, they can react with nucleophilic reagents, leading to a variety of products, including pyrazoles, isoxazoles, and thiazoles . The reactivity of these compounds is influenced by the presence of bromine, which can be substituted or participate in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo arylhydrazines and their derivatives are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups can affect the compound's lipophilicity, electronic properties, and intermolecular interactions . These properties are important for the compound's reactivity and potential applications in medicinal chemistry, as indicated by molecular docking studies .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis Process : A method for large-scale preparation of similar compounds, like 5-bromo-2-methyl phenylhydrazine hydrochloride, involves multiple reactions such as nitration, sandmeyer reaction, nitro reduction, diazotization, and reduction, yielding an overall 30% product yield (Liao Ben-ren, 2010).

- Precursor in Synthesis : Brominated trihalomethylenones, similar to 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride, are used as precursors in the synthesis of various pyrazoles and pyrazole derivatives through cyclocondensation reactions (M. Martins et al., 2013).

Catalytic Applications

- Catalyst in Organic Reactions : Novel N-bromo sulfonamide reagents, akin to 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride, are synthesized and used as efficient catalysts for the synthesis of bis(pyrazol-5-ols) through condensation reactions of phenylhydrazine, acetoacetate derivatives, and arylaldehydes (A. Khazaei et al., 2014).

Synthetic Applications

- Substrate in Heterocyclic Synthesis : Compounds like 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride react with various reagents like hydrazine, phenyl hydrazine, and hydroxylamine hydrochloride to produce heterocyclic compounds such as pyridazines, oxazines, pyrroles, and quinazolines (A. A. M. El‐Din, 2003).

Environmental and Waste Treatment Research

- Wastewater Treatment : Phenylhydrazine hydrochloride, a compound related to 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride, is an intermediate in pesticide and medicine production, leading to complex toxic wastewater. Treatment methods like resin adsorption and Fenton oxidation are explored to improve biodegradability (Bao Xi-zhi, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEDGRVAFKSCMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378448 |

Source

|

| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride | |

CAS RN |

529512-78-5 |

Source

|

| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272529.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)